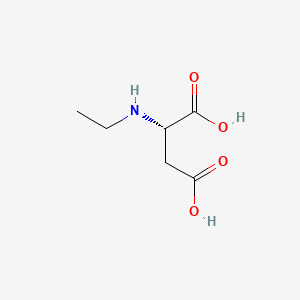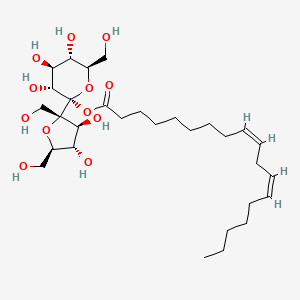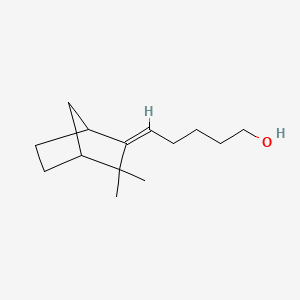
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate is a synthetic compound that belongs to the class of carbazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Carboxamidate Group: The carboxamidate group can be formed by reacting the hydroxy-carbazole intermediate with chloroformate derivatives in the presence of a base such as triethylamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a boron reagent and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Catalysts: Palladium, methanesulfonic acid
Bases: Triethylamine
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
作用機序
The mechanism of action of Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxamidate groups, in particular, contribute to its versatility in various chemical reactions and potential therapeutic applications.
特性
CAS番号 |
93964-27-3 |
|---|---|
分子式 |
C19H12ClN2NaO2 |
分子量 |
358.8 g/mol |
IUPAC名 |
sodium;1-[(4-chlorophenyl)carbamoyl]-9H-carbazol-2-olate |
InChI |
InChI=1S/C19H13ClN2O2.Na/c20-11-5-7-12(8-6-11)21-19(24)17-16(23)10-9-14-13-3-1-2-4-15(13)22-18(14)17;/h1-10,22-23H,(H,21,24);/q;+1/p-1 |
InChIキー |
YGBJNRMUDZTJKS-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)[O-])C(=O)NC4=CC=C(C=C4)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


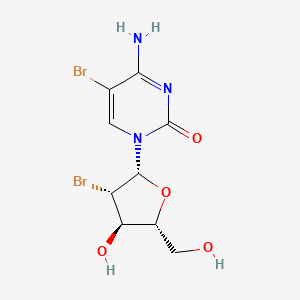
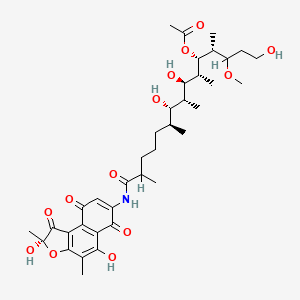
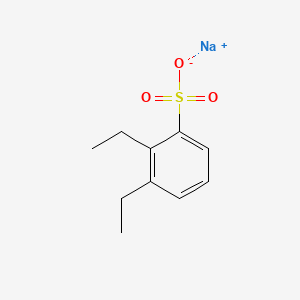



![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)

![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
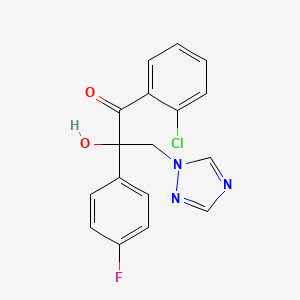
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
